CyPPA

Ion channel pharmacology SK channel subtypes Electrophysiology

CyPPA is the only commercially available SK channel positive modulator with exclusive selectivity for SK2 and SK3 (EC₅₀ 5.6/14 μM) while remaining inactive at SK1 and IK (EC₅₀ >100 μM). Unlike non-selective openers (1-EBIO, NS309) or SK1-selective tools (GW-542573X), CyPPA cleanly discriminates SK2/SK3-mediated responses in native tissues. Essential for studying dopaminergic neuron modulation, epilepsy models, and neuroinflammatory pathways. Order high-purity CyPPA to ensure reproducible, subtype-specific results.

Molecular Formula C16H23N5
Molecular Weight 285.39 g/mol
CAS No. 73029-73-9
Cat. No. B1669664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyPPA
CAS73029-73-9
SynonymsCyPPA
Molecular FormulaC16H23N5
Molecular Weight285.39 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3
InChIInChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19)
InChIKeyUSEMRPYUFJNFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CyPPA (CAS 73029-73-9): Subtype-Selective SK Channel Positive Modulator for Differentiating KCa2.2/KCa2.3 from KCa2.1/KCa3.1


CyPPA (cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a small conductance calcium-activated potassium (SK/KCa2) channel positive modulator. It is the first reported compound to exhibit subtype selectivity within the SK channel family, demonstrating potentiation of hSK3 (KCa2.3) and hSK2 (KCa2.2) while remaining inactive at hSK1 (KCa2.1) and hIK (KCa3.1) channels [1]. CyPPA enhances channel activity by increasing the apparent calcium sensitivity of SK channel activation [2]. Its selectivity profile enables researchers to discriminate between SK2/SK3-mediated responses and those mediated by SK1 or IK channels in both recombinant and native systems .

Why CyPPA Cannot Be Substituted by Other SK Channel Modulators in Pharmacological Studies


Generic substitution among SK channel modulators is not scientifically valid due to fundamental differences in subtype selectivity and functional outcomes. Prototypical SK/IK openers such as 1-EBIO and NS309 non-selectively activate all SK subtypes (SK1, SK2, SK3) as well as IK channels, precluding dissection of subtype-specific contributions to physiological or pathological processes [1]. Similarly, SKA-31 activates both KCa2 and KCa3.1 channels with comparable potency, while SK1-selective activators like GW-542573X exhibit only moderate efficacy in epilepsy models compared to SK2/3 activators [2]. CyPPA's exclusive activation of SK2 and SK3, with no activity at SK1 or IK, makes it the only commercially available tool for cleanly discriminating SK2/SK3-mediated responses from SK1/IK-mediated events in tissues where these channels co-express [3].

Quantitative Differentiation of CyPPA Against Key SK Channel Modulator Comparators


Subtype Selectivity Profile: CyPPA vs. 1-EBIO, NS309, and SKA-31

CyPPA is the only SK channel positive modulator that selectively potentiates hSK3 and hSK2 without activating hSK1 or hIK channels. In contrast, 1-EBIO and NS309 non-selectively activate all SK subtypes and IK [1]. SKA-31 activates both KCa2 and KCa3.1 with similar potency [2]. This selectivity was established through inside-out patch clamp experiments on HEK293 cells expressing recombinant human channels [1].

Ion channel pharmacology SK channel subtypes Electrophysiology Subtype selectivity

Calcium Sensitivity Shift: CyPPA Reduces EC50 for Ca2+ at hSK3 by Over 7-Fold

CyPPA significantly increases the apparent calcium sensitivity of hSK3 channel activation. In the presence of CyPPA (30 μM), the EC50 for Ca2+ decreased from 429 nM to 59 nM, representing a 7.3-fold increase in calcium sensitivity [1]. This mechanism of action—shifting the calcium concentration-response curve leftward—is distinct from direct channel openers and underlies its positive allosteric modulator pharmacology.

Calcium sensitivity SK channel gating Allosteric modulation

Dopaminergic Neuron Inhibition: CyPPA Suppresses Spontaneous Firing and Dopamine Release

CyPPA (100 μM) completely inhibited spontaneous action potential firing in dopaminergic neurons from mouse midbrain slices, with a 50% inhibition of firing rate at approximately 30 μM [1]. It also repressed dopamine release in a concentration-dependent manner from cultured rat dopaminergic neurons, achieving maximal inhibition comparable to the D2 receptor agonist quinpirole [1]. In vivo, systemic CyPPA (10 mg/kg, i.p.) significantly attenuated methylphenidate-induced hyperlocomotion and stereotypic behaviors [1].

Dopamine Parkinson's disease Neuropharmacology Substantia nigra

Epileptiform Activity Suppression: CyPPA vs. NS309 in Cortical Neuron Cultures

In a primary culture of rat cortical neurons exhibiting magnesium-free induced epileptiform discharges, CyPPA (10 μM) reduced epileptiform current (EC) amplitude and integral while decreasing synchronized calcium transient (CT) frequency [1]. However, CyPPA treatment also gradually elevated basal calcium levels. In contrast, the broader SK/IK activator NS309 (10 μM) reduced CT frequency and basal calcium without affecting glia, demonstrating distinct functional profiles despite both being SK channel modulators [1].

Epilepsy Antiepileptic drug discovery Neuronal synchrony Calcium imaging

Microglial Anti-Inflammatory Effect: CyPPA Concentration-Dependently Reduces LPS-Induced Activation

CyPPA significantly reduced lipopolysaccharide (LPS)-stimulated microglial activation in a concentration-dependent manner [1]. Using subtype-specific inhibitory peptides, the anti-inflammatory effect was attributed specifically to KCNN3/SK3 channel activation rather than KCNN2/SK2 [1]. The general SK channel blocker apamin reversed CyPPA's effects on microglial proliferation [1].

Neuroinflammation Microglia Cytokine production KCNN3/SK3

Seizure-Like Event Prevention: CyPPA Efficacy Across Species and Models vs. SKA-31 and GW-542573X

CyPPA effectively prevented seizure-like events (SLEs) induced by 4-AP (100 μM) in brain slices from normal rats (n=8), pilocarpine-treated epileptic rats (n=8), and human temporal cortex from pharmacoresistant epilepsy patients (n=9) [1]. CyPPA also prevented SLEs induced by elevated K+ plus bicuculline (50 μM) in human tissue (n=5) [1]. SKA-31 showed efficacy in 4-AP models but limited effectiveness against bicuculline-induced SLEs in human tissue [1]. The SK1 activator GW-542573X displayed only moderate anticonvulsant effects across models [1].

Epilepsy Pharmacoresistant epilepsy Human brain slices Anticonvulsant screening

Recommended Application Scenarios for CyPPA Based on Validated Evidence


Pharmacological Discrimination of SK2/SK3-Mediated Responses from SK1/IK-Mediated Events

Use CyPPA in parallel with non-selective SK/IK openers (1-EBIO, NS309) or SK1-selective activators (GW-542573X) to dissect the relative contributions of specific SK channel subtypes in native tissues. This approach is particularly valuable in hippocampus and neocortex where SK1 and SK2 co-express, and in peripheral tissues where SK3 and IK co-express. CyPPA's inactivity at SK1 and IK (EC50 >100 μM) makes it the definitive tool for this discrimination [1].

Preclinical Modeling of Dopaminergic Dysfunction in Parkinson's Disease and ADHD

Apply CyPPA to study SK3/SK2-mediated modulation of substantia nigra pars compacta dopaminergic neuron activity. CyPPA (10-100 μM in vitro; 10 mg/kg i.p. in vivo) reduces spontaneous firing, prolongs afterhyperpolarization, and inhibits dopamine release with efficacy comparable to D2 agonists. In vivo administration attenuates hyperdopaminergic behaviors, making CyPPA suitable for preclinical studies of movement disorders and attention deficit hyperactivity disorder [2].

Antiepileptic Drug Discovery: Screening in Pharmacoresistant Human Epilepsy Tissue

Employ CyPPA as a positive control or test compound in ex vivo epilepsy models using human temporal cortex slices from pharmacoresistant patients. CyPPA effectively prevents seizure-like events induced by both 4-aminopyridine and elevated K+/bicuculline, demonstrating broader efficacy than SKA-31 in human tissue. This application supports translational research aimed at novel antiepileptic mechanisms targeting SK2/SK3 channels [3].

Neuroinflammation Studies: SK3-Specific Modulation of Microglial Activation

Use CyPPA to investigate the role of SK3 channels in microglial inflammatory responses. CyPPA concentration-dependently attenuates LPS-induced microglial proliferation, TNF-α and IL-6 production, and NO release. Combine with SK3-selective peptide inhibitors or apamin to confirm SK3-specific effects. This application is relevant for studying neuroinflammatory components of neurodegenerative diseases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CyPPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.